molecular formula C9H9BrClFO B6301528 6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene CAS No. 2121513-49-1

6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene

Cat. No.: B6301528
CAS No.: 2121513-49-1
M. Wt: 267.52 g/mol
InChI Key: OPMQMFBGXVUMKR-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene is a polyhalogenated benzene derivative with the molecular formula C9H9BrClFO and a molecular weight of 267.52 g/mol This compound is characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki coupling reaction, where a halogenated benzene derivative undergoes coupling with an arylboronic ester in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene may involve large-scale halogenation and coupling reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with arylboronic esters can yield biphenyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate or reagent that undergoes transformation under specific conditions. In biological systems, its mechanism of action may involve interactions with molecular targets such as enzymes or receptors, leading to changes in cellular function and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene is unique due to the specific combination of halogen atoms and the isopropoxy group on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-bromo-3-chloro-5-fluoro-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClFO/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMQMFBGXVUMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101210330
Record name Benzene, 1-bromo-3-chloro-5-fluoro-2-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-49-1
Record name Benzene, 1-bromo-3-chloro-5-fluoro-2-(1-methylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3-chloro-5-fluoro-2-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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